molecular formula C15H21N3O7 B14404750 [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate CAS No. 86971-01-9

[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate

Cat. No.: B14404750
CAS No.: 86971-01-9
M. Wt: 355.34 g/mol
InChI Key: WZJXTQSXSYWOIB-ZNLHFFCSSA-N
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Description

[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate involves multiple steps, including the formation of the quinazolinone core, introduction of hydroxyl groups, and acetylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate
  • [(2S,4aS,5S,7R,8R,8aS)-4,4a-Diformyl-5-methoxy-7,8-dimethyl-8-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,4a,5,6,7,8,8a-octahydro-2-naphthalenyl acetate]
  • [(2S,4aS,5S,7R,8R,8aS)-4,4a-Diformyl-5-hydroxy-7,8-dimethyl-8-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,4a,5,6,7,8,8a-octahydro-2-naphthalenyl acetate]

Uniqueness

This compound stands out due to its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

86971-01-9

Molecular Formula

C15H21N3O7

Molecular Weight

355.34 g/mol

IUPAC Name

[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate

InChI

InChI=1S/C15H21N3O7/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23)/t9-,10-,11+,14-,15+/m1/s1

InChI Key

WZJXTQSXSYWOIB-ZNLHFFCSSA-N

Isomeric SMILES

CC(=O)[C@]12[C@H](C[C@@]([C@@H]([C@@H]1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C

Canonical SMILES

CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C

Origin of Product

United States

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